5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and material science. The structure of this compound consists of a furochromene core with an ethyl group at the 5-position and a naphthyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can be achieved through multicomponent reactions involving 2-naphthol as a key starting material. The electron-rich aromatic framework of 2-naphthol allows it to participate in various organic transformations, leading to the formation of the desired furochromene scaffold . One common synthetic route involves the use of Lawesson’s reagent to replace the oxygen atom in the furochromene system with a sulfur atom, followed by further modifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions. The use of heterogeneous Brønsted acid catalysts under solvent-free conditions has been reported to be effective for the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with unique properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one include other furochromenes and naphthyl-substituted heterocycles, such as:
- 5-phenylfuro[3,2-g]chromen-7-one
- 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
- Spirocyclic oxindoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the furochromene core with the ethyl and naphthyl substituents.
Properties
Molecular Formula |
C23H16O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-ethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H16O3/c1-2-14-10-23(24)26-22-12-21-19(11-18(14)22)20(13-25-21)17-8-7-15-5-3-4-6-16(15)9-17/h3-13H,2H2,1H3 |
InChI Key |
VEPRGUIRLOTUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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